
(4-Chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone, also known as CEP or JNJ-7925476, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperidine derivatives and has been studied for its ability to modulate various biological processes.
作用机制
The exact mechanism of action of (4-Chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone is not fully understood. However, it has been proposed that (4-Chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, including learning, memory, and inflammation.
Biochemical and Physiological Effects:
(4-Chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of the neurotransmitter acetylcholine, which is involved in learning and memory. (4-Chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone has also been shown to reduce the release of pro-inflammatory cytokines, which play a role in inflammation. In addition, (4-Chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone has been found to have anti-tumor properties, as it can induce apoptosis in cancer cells.
实验室实验的优点和局限性
(4-Chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone has several advantages for use in lab experiments. It is a highly specific compound that can be used to selectively modulate the α7 nicotinic acetylcholine receptor. This allows researchers to study the function of this receptor and its role in various biological processes. However, (4-Chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of (4-Chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone. One area of research is the development of more potent and selective modulators of the α7 nicotinic acetylcholine receptor. Another area of research is the investigation of the therapeutic potential of (4-Chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone in various diseases, including Alzheimer's disease, schizophrenia, and cancer. Additionally, the use of (4-Chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone in combination with other drugs or therapies may also be explored.
合成方法
The synthesis of (4-Chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone involves the reaction of 4-chloropyridine-2-carbaldehyde with 2-ethylpiperidine in the presence of a reducing agent. The resulting product is then purified through column chromatography to obtain pure (4-Chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone.
科学研究应用
(4-Chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to have a modulatory effect on various biological processes, including the regulation of neurotransmitter release, calcium signaling, and ion channel function. (4-Chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone has also been shown to have anti-inflammatory and anti-tumor properties.
属性
IUPAC Name |
(4-chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-2-11-5-3-4-8-16(11)13(17)12-9-10(14)6-7-15-12/h6-7,9,11H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMZWNCUBQCMMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=NC=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7515864.png)



![N-[(2-fluorophenyl)methyl]-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7515891.png)




![(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7515953.png)

![1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione](/img/structure/B7515963.png)
![N-(2-methoxyphenyl)-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]piperazine-1-carboxamide](/img/structure/B7515968.png)
